Argiotoxin 636 Argiotoxin 636 Argiotoxin 636 is a N-acyl-amino acid.
Brand Name: Vulcanchem
CAS No.: 105029-41-2
VCID: VC20744575
InChI: InChI=1S/C29H52N10O6/c30-22(7-4-15-38-29(32)33)27(44)36-16-6-13-35-12-5-11-34-10-2-1-3-14-37-28(45)23(19-25(31)42)39-26(43)17-20-8-9-21(40)18-24(20)41/h8-9,18,22-23,34-35,40-41H,1-7,10-17,19,30H2,(H2,31,42)(H,36,44)(H,37,45)(H,39,43)(H4,32,33,38)/t22-,23-/m0/s1
SMILES: C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N
Molecular Formula: C29H52N10O6
Molecular Weight: 636.8 g/mol

Argiotoxin 636

CAS No.: 105029-41-2

Cat. No.: VC20744575

Molecular Formula: C29H52N10O6

Molecular Weight: 636.8 g/mol

* For research use only. Not for human or veterinary use.

Argiotoxin 636 - 105029-41-2

CAS No. 105029-41-2
Molecular Formula C29H52N10O6
Molecular Weight 636.8 g/mol
IUPAC Name (2S)-N-[5-[3-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide
Standard InChI InChI=1S/C29H52N10O6/c30-22(7-4-15-38-29(32)33)27(44)36-16-6-13-35-12-5-11-34-10-2-1-3-14-37-28(45)23(19-25(31)42)39-26(43)17-20-8-9-21(40)18-24(20)41/h8-9,18,22-23,34-35,40-41H,1-7,10-17,19,30H2,(H2,31,42)(H,36,44)(H,37,45)(H,39,43)(H4,32,33,38)/t22-,23-/m0/s1
Standard InChI Key FTNICLJXPYLDAH-GOTSBHOMSA-N
Isomeric SMILES C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)[C@H](CCCN=C(N)N)N
SMILES C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N
Canonical SMILES C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N

Argiotoxin 636 (ArgTX-636) is a polyamine neurotoxin isolated from the venom of the orb-weaver spider Argiope lobata. It is a potent, non-selective antagonist of ionotropic glutamate receptors (iGluRs), with significant implications for neuropharmacology and cosmetic research. This compound has garnered attention for its unique mechanism of action, structural complexity, and diverse biological activities. Below is a detailed analysis of its properties, mechanisms, and applications.

Mechanism of Action

ArgTX-636 primarily blocks glutamate-activated ion channels in a use- and voltage-dependent manner, binding within the pore of open channels . Key targets include:

Receptor TypeInhibition PotencySelectivity Notes
NMDAIC50_{50} = 48 nM20-fold selective for GluN1/2A/B over GluN1/2C/D
AMPAModerate affinityLess selective than NMDA
KainateWeak inhibitionLimited therapeutic relevance
  • Kinetics: Binds with an association rate (konk_{\text{on}}) of 4.4×106M1s14.4 \times 10^6 \, \text{M}^{-1}\text{s}^{-1} and dissociation rate (koffk_{\text{off}}) of 0.36s10.36 \, \text{s}^{-1} at GluN1/2A receptors .

  • Synaptic Blockade: Reversibly suppresses excitatory postsynaptic potentials (EPSPs) in hippocampal neurons at 5–50 nM .

Research Findings

Melanogenesis Inhibition

ArgTX-636 demonstrates anti-pigmentation activity in B16F10 melanoma cells:

ParameterResult
Melanin Reduction70% at 10 μM (vs. untreated)
Tyrosinase InhibitionIC50_{50} = 0.8 μM (DOPA oxidase)
CytotoxicityNone observed up to 100 μM

Mechanistically, it downregulates tyrosinase-related protein 1 (TRP-1) without affecting tyrosinase expression.

Pharmacological Applications

  • Neuroprotection: Potential use in Alzheimer’s disease by mitigating glutamate excitotoxicity .

  • Cosmetic Development: As a non-cytotoxic melanogenesis inhibitor, it is being explored for hyperpigmentation treatments .

  • Research Tool: Utilized to study AMPA/NMDA receptor subunit composition in native tissues .

Challenges and Future Directions

  • Selectivity Limitations: Native ArgTX-636 lacks subtype specificity, necessitating synthetic analogues for targeted therapies .

  • Delivery Optimization: Poor blood-brain barrier penetration limits central nervous system applications .

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